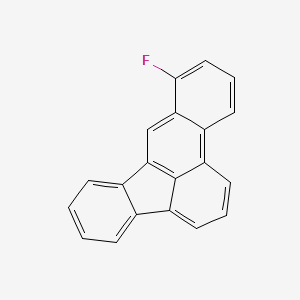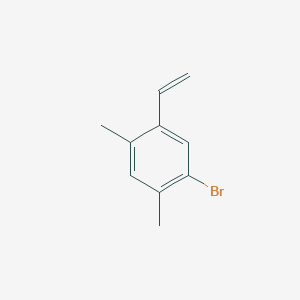![molecular formula C16H28ClN3 B14379328 (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride CAS No. 89609-77-8](/img/structure/B14379328.png)
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-diethyl-m-toluidine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: The major products are often the corresponding N-oxides.
Reduction: The major products are the corresponding secondary amines.
Substitution: The major products depend on the nucleophile used; for example, using sodium iodide results in the formation of the corresponding iodide salt.
Aplicaciones Científicas De Investigación
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of quaternary ammonium salts, which are important in the study of cell membranes and ion channels.
Industry: The compound is used in the production of surfactants and disinfectants, owing to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride involves its interaction with negatively charged molecules. The positively charged nitrogen atom can form ionic bonds with negatively charged species, such as cell membranes or nucleic acids. This interaction can disrupt the normal function of these molecules, leading to antimicrobial effects or changes in cell permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N,N-diethylammonium chloride
- N,N-Diethyl-N-methylbenzylammonium chloride
- N,N-Diethyl-N-methylphenylammonium chloride
Uniqueness
(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both diethylamino and phenyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. Additionally, its quaternary ammonium structure makes it highly effective as a phase transfer catalyst and antimicrobial agent.
Propiedades
Número CAS |
89609-77-8 |
|---|---|
Fórmula molecular |
C16H28ClN3 |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
[diethylamino-(N-methylanilino)methylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C16H28N3.ClH/c1-6-18(7-2)16(19(8-3)9-4)17(5)15-13-11-10-12-14-15;/h10-14H,6-9H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UVNOAJXYISMGBX-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=[N+](CC)CC)N(C)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


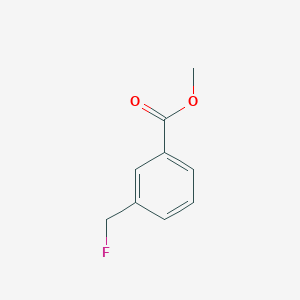
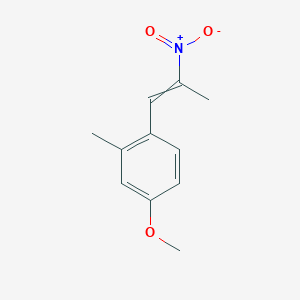
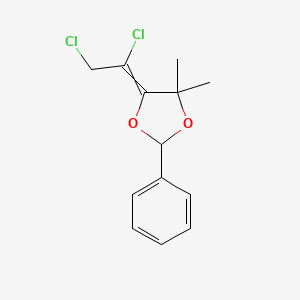
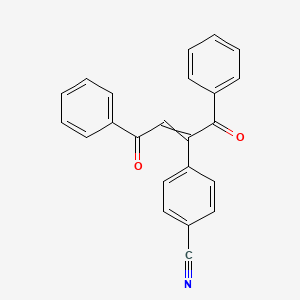
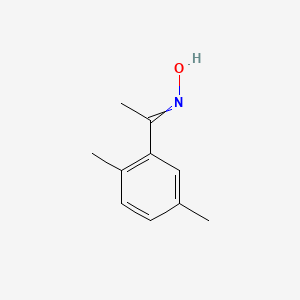
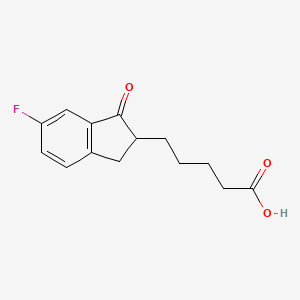
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

